2-(Furan-2-yl)-2-(thiophen-3-yl)ethan-1-amine
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Overview
Description
2-(Furan-2-yl)-2-(thiophen-3-yl)ethan-1-amine is an organic compound that features both a furan and a thiophene ring. These heterocyclic structures are known for their aromatic properties and are commonly found in various natural products and pharmaceuticals. The presence of both furan and thiophene rings in a single molecule makes this compound particularly interesting for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-2-(thiophen-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Coupling of Furan and Thiophene Rings: The furan and thiophene rings can be coupled through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Introduction of the Ethan-1-amine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-2-(thiophen-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the furan or thiophene rings, leading to the formation of dihydrofuran or dihydrothiophene derivatives.
Coupling Reactions: The compound can participate in further cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and organometallic reagents are typically employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuran and dihydrothiophene derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Coupling Reactions: More complex heterocyclic compounds.
Scientific Research Applications
2-(Furan-2-yl)-2-(thiophen-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-2-(thiophen-3-yl)ethan-1-amine depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes, receptors, and DNA, leading to its observed biological effects. The exact pathways involved are subject to ongoing research.
Material Science: In the context of organic electronics, the compound’s mechanism of action involves its ability to transport charge and interact with light, making it useful in devices like OLEDs and OPVs.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)ethan-1-amine: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and applications.
2-(Thiophen-3-yl)ethan-1-amine:
2-(Furan-2-yl)-2-(thiophen-2-yl)ethan-1-amine: Similar structure but with the thiophene ring at a different position, which can affect its reactivity and applications.
Uniqueness
2-(Furan-2-yl)-2-(thiophen-3-yl)ethan-1-amine is unique due to the presence of both furan and thiophene rings in its structure
Properties
IUPAC Name |
2-(furan-2-yl)-2-thiophen-3-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c11-6-9(8-3-5-13-7-8)10-2-1-4-12-10/h1-5,7,9H,6,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIFTMKZDZQCCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CN)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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